molecular formula C8H8BF3O3 B1419564 2-Methoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 1072946-62-3

2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1419564
M. Wt: 219.96 g/mol
InChI Key: ZOMWHSHYJWYJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid. Boronic acids are an important group of compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .


Chemical Reactions Analysis

“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” include its molecular weight, which is 219.95 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Dehydrative Amidation : Wang, Lu, and Ishihara (2018) reported that 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
  • Suzuki-Miyaura Coupling : Mphahlele and Mtshemla (2008) used 2-Aryl-4-chloro-3-iodoquinolines for palladium-catalyzed cross-coupling with phenylboronic acid, leading to the synthesis of 2,3-diaryl-4-methoxyquinolines, demonstrating the utility of phenylboronic acids in catalytic reactions (Mphahlele & Mtshemla, 2008).

Materials Science

  • Nanomaterial Synthesis : Hasegawa, Nishida, and Vlies (2015) described the synthesis of phenylboronic acid-containing nanoparticles with unique stimuli-responsive characteristics. These nanoparticles, due to their distinct morphology, have potential applications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

Biomedical Applications

  • Antimicrobial Activity : Adamczyk-Woźniak et al. (2020) synthesized 5-Trifluoromethyl-2-formyl phenylboronic acid, showing its potential as an antibacterial agent due to its structure and properties. The study indicated its moderate action against Candida albicans and higher activity against other bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020).

Pharmacological Research

  • Drug Delivery Systems : Cheng et al. (2012) developed novel self-assembled nanoparticles using poly(3-acrylamidophenylboronic acid) for improving nasal adsorption of insulin. These nanoparticles showed promise as carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).

Analytical Chemistry

  • Analytical Methods : Lawson et al. (1985) demonstrated the use of bonded-phase phenylboronic acid columns for extracting compounds from urine, indicating the role of phenylboronic acids in analytical methodologies (Lawson, Brash, Doran, & FitzGerald, 1985).

Safety And Hazards

The safety data sheet for “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWHSHYJWYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670042
Record name [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)phenylboronic acid

CAS RN

1072946-62-3
Record name [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-2-(trifluoromethyl)benzene (6.30 g, 35.8 mmol) in THF (150 mL) was added n-BuLi (21.0 ml, 2.50 M hexane solution, 53.7 mmol), and the mixture was stirred at room temperature for 1 hr. The solution was cooled to −78° C., tris(1-methylethyl)borate (8.08 g, 43.0 mmol) was added, and the mixture was stirred at −78° C. for 0.5 hr. The reaction solution was allowed to cool to room temperature and stirred for 16 hr. The mixture was acidified with 1M hydrochloric acid and extracted with ethyl acetate (300 mL). The extract was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give a mixture (6.52 g, yield 83%) of [2-methoxy-3-(trifluoromethyl)phenyl]boronic acid and [3-methoxy-2-(trifluoromethyl)phenyl]boronic acid.
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0 (± 1) mol
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6.3 g
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21 mL
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150 mL
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8.08 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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